1-[(4-Methylphenyl)methoxy]imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methylphenyl)methoxy]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-10-2-4-11(5-3-10)8-14-13-7-6-12-9-13/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCAVIQGSBUBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of N Alkoxyimidazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Connectivity Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete picture of the molecular connectivity and conformation of 1-[(4-Methylphenyl)methoxy]imidazole can be assembled.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring, the 4-methylphenyl (p-tolyl) group, the methylene (B1212753) bridge, and the methyl group.
Imidazole Ring Protons: The three protons on the imidazole ring are expected to appear as distinct signals. The proton at the C2 position (between the two nitrogen atoms) is typically the most deshielded and would likely appear as a singlet. The protons at the C4 and C5 positions would appear as separate signals, possibly as doublets or multiplets depending on their coupling.
4-Methylphenyl Protons: The aromatic protons of the p-tolyl group will present as a characteristic AA'BB' system, appearing as two doublets in the aromatic region of the spectrum.
Methylene and Methyl Protons: A key indicator of the structure will be a singlet corresponding to the two protons of the methylene (-CH₂-) bridge connecting the oxygen atom to the phenyl ring. Additionally, a singlet for the three protons of the methyl (-CH₃) group on the phenyl ring will be observed in the aliphatic region.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Imidazole H-2 | ~7.8-8.0 | s | 1H |
| Imidazole H-4/H-5 | ~7.2-7.4 | m | 2H |
| Aromatic (p-tolyl) | ~7.1-7.3 | d | 2H |
| Aromatic (p-tolyl) | ~6.9-7.1 | d | 2H |
| -OCH₂- | ~5.2-5.4 | s | 2H |
| -CH₃ | ~2.3-2.5 | s | 3H |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the imidazole ring carbons, the aromatic carbons of the p-tolyl group, the methylene carbon, and the methyl carbon.
Imidazole Ring Carbons: The C2 carbon of the imidazole ring is typically the most deshielded among the ring carbons. The C4 and C5 carbons will have distinct chemical shifts.
Aromatic and Aliphatic Carbons: The spectrum will show four signals for the aromatic carbons of the p-tolyl group due to symmetry. The methylene carbon (-OCH₂-) will appear in the aliphatic region, as will the methyl (-CH₃) carbon, which is typically one of the most shielded signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imidazole C-2 | ~138-140 |
| Imidazole C-4 | ~128-130 |
| Imidazole C-5 | ~118-120 |
| Aromatic C (quaternary, C-CH₃) | ~137-139 |
| Aromatic C (quaternary, C-CH₂O) | ~133-135 |
| Aromatic CH (p-tolyl) | ~129-131 |
| Aromatic CH (p-tolyl) | ~127-129 |
| -OCH₂- | ~75-78 |
| -CH₃ | ~20-22 |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. For this compound, these techniques would confirm the presence of the imidazole ring, the substituted phenyl ring, and the ether linkage.
Key expected vibrational frequencies include:
C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups will appear just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations associated with the aromatic phenyl ring and the imidazole ring will be observed in the 1400-1600 cm⁻¹ region.
C-O stretching: A strong absorption band corresponding to the C-O-N linkage of the methoxyimidazole group is anticipated in the 1000-1200 cm⁻¹ region.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| C=C/C=N Ring Stretch | 1600-1400 | Medium-Strong |
| C-O Stretch | 1200-1000 | Strong |
| Aromatic C-H Bend (out-of-plane) | 900-675 | Strong |
Mass Spectrometry for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₁H₁₂N₂O), the expected molecular weight is approximately 188.23 g/mol .
The mass spectrum would show a molecular ion peak (M⁺) at m/z 188. A characteristic fragmentation pattern would involve the cleavage of the bond between the oxygen and the methylene group, leading to the formation of a stable 4-methylbenzyl cation (m/z 105) and an imidazole-N-oxide fragment.
| m/z | Predicted Fragment |
|---|---|
| 188 | [M]⁺ (Molecular Ion) |
| 105 | [CH₃C₆H₄CH₂]⁺ (4-methylbenzyl cation) |
| 83 | [C₃H₃N₂O]⁺ (Imidazole-N-oxide fragment) |
| 77 | [C₆H₅]⁺ (Phenyl cation from benzyl (B1604629) fragment) |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related structures, such as substituted N-phenylimidazoles, suggests some likely conformational features. researchgate.net
Computational and Theoretical Investigations of 1 4 Methylphenyl Methoxy Imidazole and Analogues
Quantum Chemical Calculations, Including Density Functional Theory (DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reactivity of imidazole-containing compounds. nih.govmdpi.comorientjchem.org These methods offer a balance between computational cost and accuracy, making them a popular choice for studying complex organic molecules.
DFT calculations can elucidate the electronic structure of 1-[(4-Methylphenyl)methoxy]imidazole by determining the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The distribution of these frontier orbitals is crucial for understanding the molecule's reactivity. For instance, the HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO corresponds to its electron-accepting ability, highlighting regions prone to nucleophilic attack. orientjchem.org
In analogous imidazole (B134444) derivatives, the HOMO is often localized on the electron-rich imidazole ring and other π-conjugated systems, while the LUMO is distributed over the aromatic rings. orientjchem.org Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic reactions. mdpi.comorientjchem.org For this compound, the nitrogen atoms of the imidazole ring would be expected to be electron-rich regions, as indicated by negative electrostatic potential.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Description | Predicted Characteristics for this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; region of electron donation | Likely localized on the imidazole and 4-methylphenyl rings. |
| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance | Likely distributed across the aromatic systems. |
| MEP | Molecular Electrostatic Potential; visualizes charge distribution | Negative potential (red/yellow) around the imidazole nitrogen atoms, indicating nucleophilic character. Positive potential (blue) around acidic protons. |
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving imidazole derivatives. This allows for the prediction of reaction mechanisms and the characterization of transition state geometries. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the activation energies and reaction pathways.
For instance, in the study of N-alkylation of imidazoles, DFT can be used to model the approach of the alkylating agent to the different nitrogen atoms of the imidazole ring, helping to understand the factors that govern regioselectivity. nih.govsemanticscholar.org The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insights.
The alkylation of unsymmetrically substituted imidazoles can lead to different regioisomers. Computational analysis using DFT can predict the most likely site of alkylation by comparing the activation energies for the formation of the different possible products. nih.govbeilstein-journals.org These calculations often reveal that the regioselectivity is governed by a combination of steric and electronic factors. beilstein-journals.org
In the case of imidazole itself, alkylation can occur at either of the two nitrogen atoms. The presence of substituents on the imidazole ring or the alkylating agent can influence the outcome of the reaction. uclouvain.be For analogues of this compound, computational studies have shown that the choice of base and solvent can also play a critical role in directing the regioselectivity of N-alkylation. beilstein-journals.org
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to study the three-dimensional structure and conformational flexibility of this compound. The molecule possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.
In similar structures, such as other N-substituted imidazoles, the orientation of the substituent relative to the imidazole ring is a key conformational feature. nih.govresearchgate.net For this compound, the dihedral angles between the imidazole ring, the methoxy bridge, and the 4-methylphenyl ring would be of particular interest. The preferred conformation is determined by a balance of steric hindrance and electronic interactions. In the solid state, crystal packing forces can also influence the observed conformation. nih.govresearchgate.net
Table 2: Key Torsional Angles for Conformational Analysis
| Torsion Angle | Description |
|---|---|
| Imidazole Ring - C-O Bond | Defines the orientation of the methoxy group relative to the imidazole ring. |
Prediction and Interpretation of Spectroscopic Parameters
Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. nih.govdergipark.org.tr
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. dergipark.org.trmdpi.com By calculating the magnetic shielding tensors for each nucleus, theoretical NMR spectra can be generated. These theoretical spectra are invaluable for assigning the signals in experimental spectra and for distinguishing between different isomers. semanticscholar.org
Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule. mdpi.comresearchgate.net The calculated IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the functional groups present in this compound. Theoretical calculations can aid in the assignment of complex vibrational bands. semanticscholar.org
Table 3: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Application |
|---|---|---|
| 1H & 13C NMR | Chemical Shifts (ppm) | Structural elucidation and assignment of experimental spectra. |
| IR Spectroscopy | Vibrational Frequencies (cm-1) | Identification of functional groups and confirmation of molecular structure. |
Advanced Theoretical Property Predictions (e.g., Collision Cross Section)
Beyond basic structural and spectroscopic properties, computational methods can predict more advanced molecular properties. For instance, theoretical calculations can be used to predict the collision cross section (CCS) of a molecule. The CCS is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS). Theoretical predictions of CCS can aid in the identification of compounds in complex mixtures and can provide insights into their three-dimensional structure in the gas phase. While no specific studies on the theoretical CCS of this compound are available, this is a growing area of computational chemistry with applications in analytical sciences.
Applications in Advanced Organic Synthesis
Utilization as Building Blocks for the Construction of Complex Heterocyclic Architectures
There is no available literature detailing the use of 1-[(4-Methylphenyl)methoxy]imidazole as a foundational element in the synthesis of more complex heterocyclic structures. Research in this area would typically involve reactions that functionalize the imidazole (B134444) ring or utilize the N-alkoxy group as a reactive handle.
Development as Precursors for Novel Reagents and Ligands in Catalysis
No studies have been found that explore the conversion of this compound into new reagents or ligands for catalytic processes. Such applications would likely involve the coordination of the imidazole nitrogen to a metal center, a common strategy in catalyst design.
Contribution to the Design and Development of Innovative Synthetic Methodologies
There is no evidence of this compound being employed in the development of new synthetic methods. This would typically involve using the compound as a key reactant or catalyst in novel chemical transformations.
Due to the lack of specific research and data on "this compound," this report cannot fulfill the request for a detailed article on its applications in advanced organic synthesis. The compound appears to be either a novel chemical entity that has not yet been extensively studied or a compound that is not widely reported in the accessible scientific literature. Further research and publication in peer-reviewed journals would be necessary to provide the information required for the requested article.
Conclusion and Future Research Directions
Synthesis of Current Understanding and Key Findings
1-[(4-Methylphenyl)methoxy]imidazole belongs to the class of N-alkoxyimidazoles, which serve as crucial precursors and intermediates in modern organic synthesis. The primary significance of this compound and its analogs lies in their role as protected forms of imidazole (B134444), allowing for regioselective functionalization at other positions of the imidazole ring. The N-alkoxy group, specifically the 4-methylbenzyloxy (or p-methoxybenzyl) group, is a valuable protecting group that can be introduced onto the imidazole nitrogen and later removed under specific conditions. researchgate.net
A key finding in the chemistry of related N-alkoxyimidazoles is their utility in the synthesis of N-heterocyclic carbene (NHC) precursors. beilstein-journals.orgnih.gov N-alkoxyimidazolium salts, formed by the alkylation of the N-alkoxyimidazole, are stable compounds that can be deoxygenated to generate the corresponding NHC ligands. orientjchem.orgnih.gov These ligands are widely used in coordination chemistry and catalysis due to their strong σ-donating properties. The 4-methylphenyl group in the title compound can modulate the electronic and steric properties of resulting complexes.
Furthermore, the reactivity of the imidazole core is significantly influenced by the N-alkoxy substituent. These compounds can participate in various chemical transformations, including cycloaddition reactions, serving as 1,3-dipoles, which opens avenues for the synthesis of complex heterocyclic systems. libretexts.orgmdpi.com
Identification of Unexplored Synthetic Avenues and Methodological Gaps
While general methods for the synthesis of N-alkoxyimidazoles exist, often involving the reaction of an imidazole salt with an appropriate benzyl (B1604629) halide, there is a lack of studies focusing on optimizing these methods for large-scale and environmentally benign production. prepchem.com Future research could explore flow chemistry or microwave-assisted synthesis to improve reaction times and yields for this compound and its derivatives.
A significant gap exists in the exploration of alternative, more atom-economical synthetic routes. For instance, direct C-H activation and subsequent N-alkoxylation of imidazoles could be a promising but unexplored avenue. Additionally, the development of one-pot procedures that combine the synthesis of the N-alkoxyimidazole with its subsequent conversion into N-alkoxyimidazolium salts would be highly valuable for streamlining the production of NHC precursors. orientjchem.org
Methodological gaps also exist in the deprotection strategies for the N-alkoxy group. While methods for cleaving similar N-protecting groups like N-Boc are well-documented, specific and selective methods for the dealkoxylation of N-alkoxyimidazoles, which leave other functional groups intact, are less developed. researchgate.netarkat-usa.org Research into novel catalytic or photochemical deprotection methods could provide milder and more selective alternatives to current protocols.
Outlook on Potential for Novel Chemical Transformations and Reactivity Profiling
The full reactivity profile of this compound remains largely uncharted. Its potential as a 1,3-dipole in cycloaddition reactions is an area ripe for investigation. mdpi.com Systematic studies with a wide range of dipolarophiles could lead to the discovery of novel, complex heterocyclic scaffolds with potential biological activity. The influence of the 4-methylphenyl group on the regioselectivity and stereoselectivity of these reactions warrants detailed investigation.
Furthermore, the transformation of the N-alkoxyimidazole into other functional groups beyond its use as a protecting group is an area with significant potential. For example, rearrangements or fragmentation reactions initiated by the N-O bond cleavage could lead to novel synthetic methodologies. The potential for this compound to act as a precursor for unique radical or ionic intermediates under specific photochemical or electrochemical conditions is also an exciting prospect.
The exploration of its utility in multicomponent reactions could also yield novel and efficient syntheses of highly functionalized imidazole derivatives. ijsrp.org
Perspectives on Advancements in Theoretical and Computational Studies of N-Alkoxyimidazoles
Theoretical and computational chemistry offer powerful tools to deepen the understanding of N-alkoxyimidazoles like this compound. chemrxiv.org Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential of the molecule. This information is crucial for predicting its reactivity in various reactions, including its behavior as a 1,3-dipole in cycloaddition reactions. youtube.com
Computational studies can also be used to model the transition states of potential reactions, providing insights into reaction mechanisms and predicting the regioselectivity and stereoselectivity of the products. nih.govresearchgate.net This predictive power can guide experimental work, saving time and resources. For instance, modeling the interaction of N-alkoxyimidazolium salts with metal centers can aid in the rational design of novel NHC ligands with tailored electronic and steric properties for specific catalytic applications.
Furthermore, in silico screening of the potential biological activity of derivatives of this compound could be performed. Molecular docking studies could predict the binding affinity of these compounds with various biological targets, helping to identify promising candidates for further experimental investigation. There is a significant opportunity to apply advanced computational methods to explore the conformational landscape, reaction dynamics, and spectroscopic properties of this class of compounds in greater detail.
Q & A
Q. What are the optimal synthetic routes for 1-[(4-Methylphenyl)methoxy]imidazole?
The synthesis typically involves nucleophilic substitution or click chemistry. For example:
- Step 1 : React (1H-benzo[d]imidazol-2-yl)methanol with propargyl bromide in DMF using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at RT for 2 hours .
- Step 2 : Perform copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-methylbenzyl azide derivatives. Use CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a t-BuOH:H₂O (1:3) solvent system at RT for 18 hours .
- Alternative route : Start with 1-ethyl-1H-benzimidazole and 4-methylphenol under reflux with catalytic acid (e.g., H₂SO₄), followed by purification via HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as a solvent. For example, the imidazole NH proton appears at δ 5.2 ppm, while aromatic protons range from δ 7.0–7.7 ppm .
- LC-MS : Confirm molecular weight with [M+H]⁺ peaks (e.g., m/z 338.79 for analogues) .
- X-ray crystallography : Use SHELXL (via SHELX suite) for single-crystal refinement. Parameters include monoclinic P21/c space group with a = 11.7063 Å, b = 20.2301 Å, and β = 99.725° .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for structural validation?
Discrepancies in chemical shifts (e.g., NH proton integration) may arise from tautomerism or solvent effects. Mitigation strategies:
Q. How to design experiments for evaluating biological activity?
- Enzyme inhibition assays : Screen against targets like cytochrome P450 or kinases using fluorescence-based protocols. Adjust substrate concentrations (e.g., 0.1–10 µM) to determine IC₅₀ values .
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) with Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa) with 48-hour exposure and DMSO as a vehicle control .
Q. What computational methods predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with proteins (e.g., EGFR kinase). Set grid boxes to cover active sites (20 ų) and run 50 genetic algorithm iterations .
- MD simulations : Perform 100-ns simulations in GROMACS with CHARMM36 force fields to assess complex stability .
- QSAR modeling : Derive descriptors (e.g., logP, polar surface area) using MOE software to correlate substituent effects with activity .
Q. What challenges arise in crystallographic analysis, and how are they addressed?
Q. How to optimize substituents for structure-activity relationship (SAR) studies?
- Electron-withdrawing groups : Introduce -NO₂ or -CF₃ at the 4-position of the phenyl ring to enhance electrophilicity and binding affinity .
- Steric effects : Replace methyl with tert-butyl to assess steric hindrance in enzyme pockets .
- Bioisosteric replacement : Substitute methoxy with thioether (-S-) to improve metabolic stability .
Q. How to assess stability under varying experimental conditions?
- Thermal stability : Conduct TGA/DSC up to 300°C (heating rate: 10°C/min) to identify decomposition points .
- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24 hours, then analyze via HPLC for degradation products .
- Photostability : Expose to UV light (254 nm) for 48 hours and monitor λmax shifts in UV-Vis spectra .
Q. What strategies mitigate hygroscopicity or solubility issues?
Q. How to analyze reaction byproducts and improve yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
